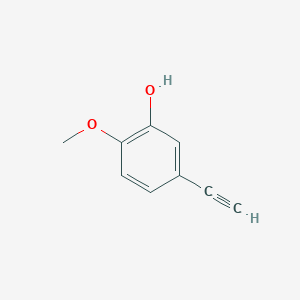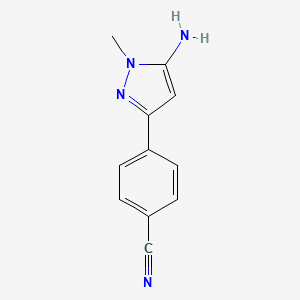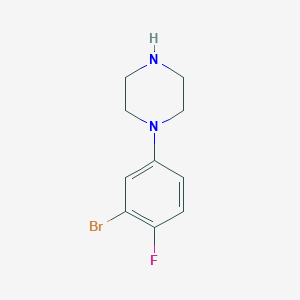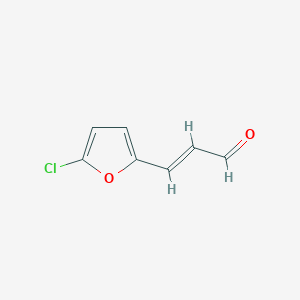
3-(3-Ethynylphenyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethynylphenyl)morpholine is an organic compound that belongs to the class of morpholines It features a morpholine ring substituted with a 3-ethynylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)morpholine typically involves the coupling of a morpholine derivative with an ethynyl-substituted benzene. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the morpholine and the ethynylphenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Ethynylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form ethyl or ethylene derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenyl ketones or aldehydes.
Reduction: Formation of ethylphenylmorpholine or ethylene derivatives.
Substitution: Formation of brominated or nitrated phenylmorpholine derivatives.
Aplicaciones Científicas De Investigación
3-(3-Ethynylphenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethynylphenyl)morpholine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the morpholine ring can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
3-(3-Phenylethynyl)morpholine: Similar structure but with a phenylethynyl group instead of an ethynylphenyl group.
3-(3-Ethynylphenyl)piperidine: Contains a piperidine ring instead of a morpholine ring.
3-(3-Ethynylphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Uniqueness: 3-(3-Ethynylphenyl)morpholine is unique due to the presence of both the morpholine ring and the ethynylphenyl group, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H13NO |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
3-(3-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-10-4-3-5-11(8-10)12-9-14-7-6-13-12/h1,3-5,8,12-13H,6-7,9H2 |
Clave InChI |
ORXWMYJVFXHSRD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C2COCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






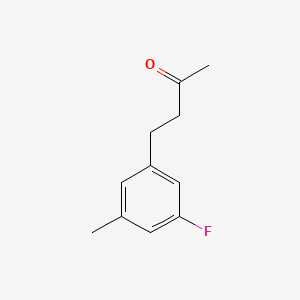

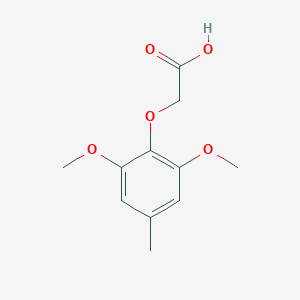
aminehydrochloride](/img/structure/B13602351.png)

